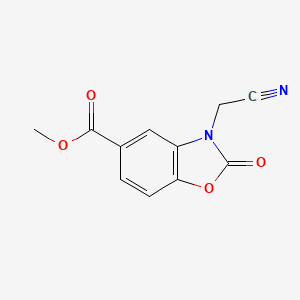
Methyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Übersicht
Beschreibung
Methyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a useful research compound. Its molecular formula is C11H8N2O4 and its molecular weight is 232.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article outlines its chemical properties, biological activity, research findings, and potential applications.
- IUPAC Name : Methyl 3-(cyanomethyl)-2-oxo-1,3-benzoxazole-5-carboxylate
- Molecular Formula : C11H8N2O4
- Molecular Weight : 232.19 g/mol
- CAS Number : 1211502-70-3
The compound features a benzoxazole ring, which is known for its role in various biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:
These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival.
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer progression. Specifically, the compound is believed to affect the expression of proteins involved in cell cycle regulation and apoptosis. In vitro assays have demonstrated that high concentrations of the compound can lead to significant inhibition of tumor cell proliferation.
Calcium Channel Blocker Activity
This compound is also being investigated for its potential as a calcium channel blocker. This activity is crucial for developing treatments for cardiovascular diseases. Preliminary studies indicate that derivatives synthesized from this compound show promise in modulating calcium ion influx in cardiac cells, which can help manage conditions like hypertension and arrhythmias.
Synthesis and Evaluation
Research has synthesized various derivatives based on this compound to evaluate their biological activities. For instance:
- Synthesis Method : Activated alkynes were reacted with structurally similar compounds to create new pyrrole derivatives.
- Biological Evaluation : These derivatives were tested for toxicity and biological efficacy, revealing low acute toxicity and promising pharmacological profiles.
Inhibitory Effects on Bacterial Secretion Systems
Another area of research focuses on the compound's inhibitory effects on bacterial secretion systems. In studies assessing the Type III secretion system (T3SS), this compound showed significant inhibition at concentrations around 50 μM . This suggests potential applications in developing antimicrobial agents.
Eigenschaften
IUPAC Name |
methyl 3-(cyanomethyl)-2-oxo-1,3-benzoxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-16-10(14)7-2-3-9-8(6-7)13(5-4-12)11(15)17-9/h2-3,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPDFMRRGSJBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=O)N2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















